Angeloylgomisin
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Overview
Description
Angeloylgomisin is a lignan compound predominantly found in the fruits of Schisandra chinensis and the roots of Angelica Dahurica. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, antidiabetic, antiproliferative, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Angeloylgomisin involves several steps, including the extraction and purification from natural sources. The compound can be isolated using chromatographic techniques such as silica gel, octadecyl silica gel, and Sephadex LH-20 . The extraction process typically involves the use of solvents like ethanol and water, followed by purification through high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Schisandra chinensis fruits. The fruits are dried, ground, and subjected to solvent extraction. The extract is then purified using chromatographic methods to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Angeloylgomisin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Angeloylgomisin has a wide range of scientific research applications, including:
Chemistry: Used in the study of lignan compounds and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, antioxidant, antidiabetic, and anticancer properties.
Mechanism of Action
Angeloylgomisin exerts its effects through various molecular targets and pathways. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity . Additionally, this compound inhibits the activity of enzymes involved in carcinogenic metabolism, such as ornithine decarboxylase and acetylcholinesterase . It also facilitates the detoxification of specific carcinogens by converting them into non-toxic metabolites .
Comparison with Similar Compounds
Angeloylgomisin is part of a group of compounds known as dibenzocyclooctadiene lignans. Similar compounds include:
- Gomisin H
- Schisandrin
- (+)-Gomisin M2
- (-)-Rubschisandrin
- Schisanol
Uniqueness: this compound is unique due to its potent biological activities and its ability to activate PPAR-γ, which is not commonly observed in other lignans . This makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C28H36O8 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10- |
InChI Key |
ZSAUXCVJDYCLRS-GDNBJRDFSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C |
Origin of Product |
United States |
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